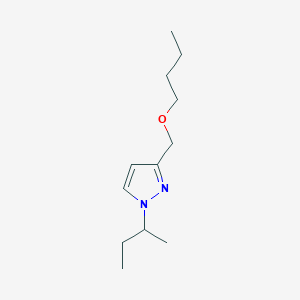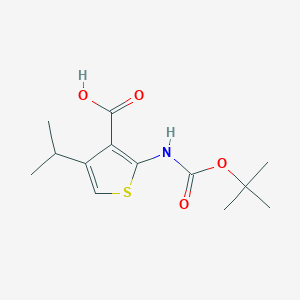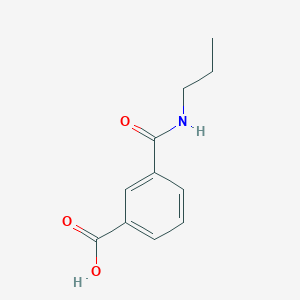
1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research on compounds structurally related to "1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide" focuses on their synthesis, characterization, and exploration for biological activities. For example, the synthesis of novel heterocyclic compounds through condensation reactions and their potential as biologically active molecules have been a significant area of study. These compounds are investigated for a wide range of biological activities, including antimicrobial, antihypertensive, and anti-ulcer properties, indicating the diverse therapeutic potential of such molecules (Kulbhushan Rana, B. Kaur, G. Chaudhary, Suresh Kumar, S. Goyal, 2011).
Chemical Characterization and Reactions
Detailed chemical characterization and investigation of reactions involving these compounds are essential for understanding their properties and potential applications. Studies include the synthesis of monoamide isomers and their structural characterization using spectroscopic techniques, which provides insights into the substituent effects on the chemical behavior and properties of these compounds (M. Kadir, N. Mansor, U. Osman, 2017).
Synthesis of Derivatives and Analogues
The research also extends to the synthesis of derivatives and analogues of these compounds, exploring various chemical reactions to generate new molecules with potentially useful properties. This includes the use of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to produce a variety of heterocyclic derivatives, showcasing the versatility and synthetic utility of these compounds (A. Bacchi, M. Costa, Nicola Della Ca’, B. Gabriele, G. Salerno, Silvia Cassoni, 2005).
Luminescence Sensitization
In addition to their potential biological applications, derivatives of dihydropyridines and related compounds have been studied for their ability to sensitize luminescence, indicating their potential use in materials science and photophysical applications. For instance, the study of complexes with lanthanide ions and their emission sensitization presents an intriguing application in the field of luminescent materials (Rodney A. Tigaa, Gary J Lucas, A. de Bettencourt-Dias, 2017).
Propriétés
IUPAC Name |
1-methyl-6-oxo-4-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-24-12-17(16(10-20(24)25)19-3-2-7-28-19)21(26)23-11-14-4-6-22-18(9-14)15-5-8-27-13-15/h2-10,12-13H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTAUZIVWRMFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2461892.png)
![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)


![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)

![4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2461904.png)


![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)